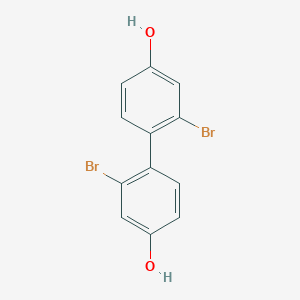

3,3'-Dibromo-4,4'-biphenol

Beschreibung

BenchChem offers high-quality 3,3'-Dibromo-4,4'-biphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dibromo-4,4'-biphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-(2-bromo-4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQMABPVLCOIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C2=C(C=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511340 | |

| Record name | 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189039-64-3 | |

| Record name | 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Structure, Polymerization Dynamics, and Emerging Applications of 3,3'-Dibromo-4,4'-biphenol: A Technical Guide

Executive Summary

As materials science and pharmacology increasingly intersect, the demand for versatile, high-performance molecular building blocks has surged. 3,3'-Dibromo-4,4'-biphenol (CAS: 189039-64-3) is a highly specialized halogenated biphenyl derivative that serves a dual mandate. In industrial applications, it is a critical monomer used to synthesize high-performance polymers—such as polycarbonates, polyesters, and epoxy resins—imparting exceptional thermal stability, flame retardancy, and mechanical strength 1. More recently, its unique structural motif has attracted the attention of drug development professionals due to its promising antimicrobial properties and inhibitory effects on tumor cell growth .

This whitepaper provides an in-depth, mechanistic exploration of 3,3'-Dibromo-4,4'-biphenol, bridging the gap between its physicochemical properties, polymerization workflows, and emerging biomedical applications.

Physicochemical Profiling & Structural Causality

To effectively deploy 3,3'-Dibromo-4,4'-biphenol in either a reactor or a biological assay, one must first understand the causality dictated by its molecular architecture. The table below summarizes its core quantitative data , 3, 4.

| Property / Parameter | Value / Description |

| Chemical Name | 3,3'-Dibromo-4,4'-biphenol (or 3,3'-Dibromo-4,4'-dihydroxybiphenyl) |

| CAS Registry Number | 189039-64-3 |

| Molecular Formula | C12H8Br2O2 |

| Molecular Weight | 344.00 g/mol |

| Melting Point | 122 °C |

| Purity (Standard) | >98.0% |

| Physical Appearance | White to pale yellow/orange crystal or powder |

| Topological Polar Surface Area | 40.5 Ų |

Mechanistic Causality of the Structure

The utility of this molecule is driven by three distinct structural features:

-

The Biphenyl Core: Provides a rigid, planar backbone that restricts molecular rotation. In polymer matrices, this translates to a high glass transition temperature (

) and excellent mechanical integrity. -

4,4'-Hydroxyl Groups: These act as highly reactive nucleophiles. Their para-positioning relative to the biphenyl linkage ensures linear chain extension during condensation polymerization, which is critical for forming high-molecular-weight thermoplastics.

-

3,3'-Bromine Substituents: The heavy halogen atoms serve two vital functions. First, they provide steric hindrance adjacent to the hydroxyls, which modulates reactivity and prevents premature cross-linking during prepolymer synthesis. Second, they impart flame retardancy ; upon thermal degradation, the bromine atoms release halogen radicals that quench combustion-propagating radicals (H· and OH·) in the gas phase 1.

Advanced Polymer Synthesis: Epoxy Resins

In the microelectronics industry, semiconductor encapsulation requires materials with exceptionally low moisture absorption and high thermal stability to prevent "popcorn cracking" during solder reflow processes. Incorporating 3,3'-Dibromo-4,4'-biphenol into epoxy resin formulations dramatically reduces moisture uptake due to the hydrophobic nature of the bromine substituents, while the rigid biphenyl structure maintains a high

Workflow for the synthesis of brominated epoxy resins using 3,3'-Dibromo-4,4'-biphenol.

Experimental Protocol: Synthesis of Brominated Epoxy Prepolymers

To ensure reproducibility and scientific integrity, the following protocol for synthesizing a flame-retardant epoxy prepolymer is designed as a self-validating system . Every phase includes an in-process quality control (QC) checkpoint.

Phase 1: Monomer Activation

-

Step: In a highly controlled reactor under a continuous nitrogen (

) purge, dissolve 1 mole of 3,3'-Dibromo-4,4'-biphenol in 10 moles of epichlorohydrin. -

Causality: The

atmosphere prevents oxidative degradation of the biphenol at elevated temperatures. Using a massive stoichiometric excess of epichlorohydrin ensures it acts as both a reactant and a solvent. This excess suppresses the formation of high-molecular-weight oligomers, guaranteeing a low-viscosity prepolymer suitable for high-filler encapsulation matrices.

Phase 2: Base-Catalyzed Condensation

-

Step: Heat the mixture to 60°C. Gradually add 2.2 moles of aqueous NaOH (40% w/w) dropwise over 2 hours, strictly maintaining the reaction temperature between 60°C and 80°C.

-

Causality: The NaOH deprotonates the phenolic hydroxyls to form highly reactive phenoxide ions, which subsequently attack the epoxide ring of epichlorohydrin. Controlling the temperature prevents runaway exothermic reactions and minimizes the unwanted side-reaction of epichlorohydrin hydrolysis.

Phase 3: Dehydrohalogenation & Self-Validation

-

Step: Allow the intermediate chlorohydrin ether to undergo ring-closure (dehydrohalogenation), forming terminal epoxide groups and generating NaCl and water.

-

Self-Validating QC Check: Periodically sample the mixture and titrate for the Epoxy Equivalent Weight (EEW) using the perchloric acid method. The reaction is validated and deemed complete only when the EEW stabilizes near the theoretical target for the diglycidyl ether of this specific biphenol (~228 g/eq). An elevated EEW indicates incomplete ring closure, prompting further reaction time.

Phase 4: Purification & Recovery

-

Step: Distill off unreacted epichlorohydrin under vacuum. Dissolve the crude resin in a polar aprotic solvent (e.g., methyl isobutyl ketone) and wash repeatedly with deionized water.

-

Self-Validating QC Check: Continue washing until the aqueous phase reaches a neutral pH and tests negative for chloride ions using a Silver Nitrate (

) drop test . -

Causality: Residual ionic impurities (

,

Emerging Biomedical Applications

Beyond materials science, 3,3'-Dibromo-4,4'-biphenol is gaining traction in pharmacology. Recent in vitro screens have demonstrated that this compound exhibits notable antimicrobial properties, effectively combating specific bacterial infections [[]](). Furthermore, it has shown inhibitory effects on tumor cell growth, positioning it as a potential scaffold for novel oncology drugs .

The mechanistic hypothesis suggests that the lipophilic nature of the brominated biphenyl core allows it to easily penetrate lipid bilayers, while the hydroxyl groups disrupt vital cellular enzymatic pathways or induce reactive oxygen species (ROS) mediated apoptosis.

High-throughput screening workflow for evaluating antimicrobial and anti-tumor properties.

Safety, Handling, and Regulatory Compliance

Handling 3,3'-Dibromo-4,4'-biphenol requires strict adherence to laboratory safety protocols due to its biological activity and halogenated nature.

-

GHS Classification: The compound is classified under the Globally Harmonized System as causing Skin Irritation (H315) and Serious Eye Irritation (H319) 6, 4.

-

Precautionary Measures: Researchers must utilize appropriate Personal Protective Equipment (PPE), including tightly fitting safety goggles (conforming to EN 166 or NIOSH standards) and chemical-impermeable gloves (conforming to EN 374) 6.

-

Storage: The chemical must be stored at room temperature in a tightly closed container within a dry, cool, and well-ventilated environment, isolated from incompatible materials to prevent degradation 6.

References

-

3,3'-Dibromo-4,4'-biphenol , MySkinRecipes. Available at:[Link]

- US5739186A - Epoxy resin composition for semiconductor encapsulation, Google Patents.

Sources

- 1. 3,3'-Dibromo-4,4'-biphenol [myskinrecipes.com]

- 3. 3,3'-Dibromo-4,4'-biphenol | 189039-64-3 [sigmaaldrich.com]

- 4. 3,3'-Dibromo-4,4'-dihydroxybiphenyl, 5G | Labscoop [labscoop.com]

- 5. US5739186A - Epoxy resin composition for semiconductor encapsulation - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

Thermal stability characteristics of brominated biphenols

An In-Depth Technical Guide to the Thermal Stability Characteristics of Brominated Biphenols

This guide provides a comprehensive exploration of the thermal stability and decomposition characteristics of brominated biphenols, a critical class of compounds widely utilized as flame retardants. Designed for researchers, scientists, and drug development professionals who may encounter these structures in broader material science contexts, this document synthesizes fundamental principles with advanced analytical methodologies. We will delve into the mechanisms of thermal degradation, the factors governing stability, and the state-of-the-art techniques used for characterization, offering field-proven insights into experimental design and data interpretation.

Introduction: The Dual Nature of Brominated Biphenols

Brominated biphenols are organobromine compounds integral to the formulation of fire-resistant materials, including plastics for electronics, building materials, and textiles.[1][2][3] Their efficacy lies in their ability to interrupt the combustion cycle upon thermal stress. However, the very nature of their function—decomposition at elevated temperatures—raises significant considerations regarding their stability during material processing, their long-term performance, and their environmental fate upon disposal and recycling.[4][5] Understanding the precise temperature thresholds and decomposition pathways is paramount for designing safer, more effective materials and for mitigating the formation of hazardous byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[4][5][6]

The Core Mechanism: Thermal Decomposition Pathways

The thermal degradation of brominated biphenols is not a simple, single-step event but a complex cascade of reactions occurring in both the condensed (solid) and gas phases.[4][5] The process is initiated by the input of thermal energy sufficient to overcome the activation energy of the weakest chemical bonds within the molecule.

Primary Decomposition: C-Br Bond Scission

The cornerstone of the flame-retardant action and the primary step in the thermal decomposition of brominated biphenols is the homolytic cleavage of the carbon-bromine (C-Br) bond.[7][8] The C-Br bond is typically less thermodynamically stable than the C-H, C-C, and aromatic C=C bonds within the structure, making it the most likely point of initial fragmentation.[9]

Causality: This initial scission releases highly reactive bromine radicals (Br•) into the gas phase above the decomposing material. These radicals act as scavengers, interrupting the high-energy, free-radical chain reactions of combustion in the flame.

Secondary Decomposition Reactions

Following the initial C-Br bond cleavage, a series of secondary reactions occur, dictating the profile of degradation products:

-

Hydrogen Abstraction: The liberated bromine radicals readily abstract hydrogen atoms from the polymer matrix or other organic molecules, forming hydrogen bromide (HBr).[7][8][10] HBr is a dense, non-combustible gas that dilutes the flammable gases and oxygen in the flame front, further inhibiting combustion.

-

Phenolic and Aromatic Byproducts: The degradation process yields a variety of brominated phenols, benzenes, and other aromatic fragments.[1][4][5] The specific products depend on the structure of the parent biphenol. For instance, the thermal degradation of Tetrabromobisphenol A (TBBPA) is known to produce HBr and various brominated phenols.[11]

-

Condensation and Char Formation: In the condensed phase, radical-induced cross-linking and condensation reactions can occur.[7][8] This process leads to the formation of a thermally stable carbonaceous layer, or "char," which insulates the underlying material from heat and oxygen, preventing further decomposition.[7]

-

Formation of PBDD/Fs: Under certain thermal conditions (typically 280–900 °C), brominated phenols can act as precursors for the formation of toxic polybrominated dibenzo-p-dioxins and dibenzofurans.[4][5] This transformation often occurs via the condensation of gas-phase precursors.[5]

Below is a generalized logical diagram illustrating the primary thermal decomposition cascade.

Caption: Experimental workflow for TGA and DSC analysis.

Hyphenated Techniques: Identifying the Volatiles

Expertise & Rationale: To identify the specific chemical compounds released during decomposition, thermal analysis instruments are coupled with spectroscopic or chromatographic techniques. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the gold standard for this purpose. [1]The sample is rapidly heated (pyrolyzed) to a specific temperature, and the resulting volatile fragments are immediately separated by GC and identified by MS. This provides an unambiguous chemical fingerprint of the degradation process.

-

Sample Preparation: Place a very small amount of the sample (typically 50-200 µg) into a pyrolysis sample cup.

-

Pyrolysis: Insert the sample into the pyrolyzer interface connected to the GC inlet. Rapidly heat the sample to the target decomposition temperature (e.g., 650°C) for a short duration (e.g., 15-30 seconds). [11]3. GC Separation: The volatile pyrolysate is swept by carrier gas (Helium) onto the GC column. A temperature-programmed oven separates the compounds based on their boiling points and column interactions. A typical program might be: hold at 40°C for 3 min, then ramp at 10°C/min to 280°C and hold for 5 min. [1]4. MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments, generating a unique mass spectrum for each compound.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for positive identification. [1]

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Data Summary and Interpretation

The data below, compiled from literature, summarizes the typical thermal behavior of Tetrabromobisphenol A (TBBPA), the most widely used brominated flame retardant, as a representative example. [8][11]

| Parameter | Condition | Typical Value | Significance |

|---|---|---|---|

| Melting Point (Tm) | DSC (N₂) | ~181-185°C | Indicates the start of physical phase change before decomposition. |

| Onset of Decomposition (Tonset) | TGA (N₂) | ~200-230°C | The temperature at which the material begins to chemically degrade. [8] |

| Tmax (Stage 1) | TGA (N₂) | ~270-340°C | Represents the main decomposition step, often associated with C-Br scission and HBr release. [7][8] |

| Tmax (Stage 2) | TGA (N₂) | ~290-500°C | A second stage of weight loss corresponding to the degradation of the organic backbone. [8] |

| Char Yield @ 600°C | TGA (N₂) | ~20% | A significant residue indicates the operation of condensed-phase flame retardancy mechanisms. [8] |

| Major Pyrolysis Products | Py-GC-MS (Inert) | HBr, Bromophenols, Dibromophenols, TBBPA | Confirms decomposition pathways involving debromination and fragmentation. [1][11][12]|

Conclusion and Outlook

The thermal stability of brominated biphenols is a complex interplay of chemical structure and external conditions. Their decomposition is initiated by the cleavage of the C-Br bond, a process fundamental to their flame-retardant action but also a potential source of hazardous byproducts. A comprehensive characterization, employing a suite of analytical techniques including TGA, DSC, and Py-GC-MS, is essential for a complete understanding of their behavior. This knowledge is critical for the rational design of fire-safe materials, the optimization of high-temperature processing conditions, and the development of environmentally sound recycling and disposal strategies. As regulations on halogenated compounds evolve, the principles and methodologies outlined in this guide will remain vital for the evaluation of existing materials and the development of next-generation, sustainable flame-retardant technologies. [13]

References

- Al-Salem, S. M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 621, 148-160.

- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312.

-

MDPI. (2021). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 13(22), 3929. [Link]

- Al-Salem, S. M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 621, 148-160.

- Google Patents. (1998).

- Luda, M. P., et al. (2003). Thermal degradation of a brominated bisphenol a derivative.

-

Ulus, R., et al. (2019). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Bioorganic Chemistry, 87, 546-555. [Link]

-

ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. [Link]

-

ResearchGate. (n.d.). Thermal degradation of a brominated bisphenol A derivative. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. [Link]

-

Ortuño, N., et al. (2014). Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. Environmental Pollution, 191, 31-37. [Link]

-

Charitopoulou, M. A., et al. (2021). Effect of brominated flame retardant on the pyrolysis products of polymers originating in WEEE. Research Square. [Link]

-

Altarawneh, M., et al. (2014). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). The Journal of Physical Chemistry A, 118(39), 9206-9214. [Link]

-

MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5038. [Link]

-

National Center for Biotechnology Information. (n.d.). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. [Link]

-

MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7489. [Link]

-

ResearchGate. (n.d.). TGA data of brominated flame retardants. [Link]

-

MDPI. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Molecules, 29(14), 3328. [Link]

-

ResearchGate. (n.d.). Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. [Link]

-

ACS Publications. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society. [Link]

-

SciSpace. (n.d.). Pyrolysis of brominated feedstock plastic in a fluidised bed reactor. [Link]

-

Bruker. (n.d.). Identification of brominated flame retardants in polymers. Application Note AN # 59. [Link]

-

Zenodo. (2025). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. [Link]

-

Fiveable. (2025). Thermal analysis applications. [Link]

-

IntechOpen. (2024). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. Bisphenols - New Environmental, Pathophysiological and Social Perspectives. [Link]

-

OpenJournals UGent. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. [Link]

-

IPEN. (n.d.). BROMINATED FLAME RETARDANTS IN PLASTIC PRODUCTS FROM CHINA, INDONESIA, AND RUSSIA. [Link]

-

Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

Sources

- 1. cetjournal.it [cetjournal.it]

- 2. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ipen.org [ipen.org]

- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. research.aston.ac.uk [research.aston.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. USRE37902E1 - Brominated polystyrene having improved thermal stability and color and process for the preparation thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [openjournals.ugent.be]

The Role of 3,3'-Dibromo-4,4'-biphenol in Flame Retardant Mechanisms: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the pivotal role of 3,3'-Dibromo-4,4'-biphenol as a reactive intermediate in the synthesis of high-performance brominated flame retardants (BFRs). The document delves into the fundamental flame retardant mechanisms, differentiating between gas-phase and condensed-phase actions. It further outlines the synthesis of key flame retardants derived from this biphenol, details established experimental protocols for evaluating their efficacy, and presents a comparative analysis of their thermal properties. This guide is intended for researchers, scientists, and professionals in materials science and polymer chemistry who are engaged in the development and application of flame-retardant materials.

Introduction: The Significance of Brominated Flame Retardants and the Central Role of 3,3'-Dibromo-4,4'-biphenol

In our modern world, flammable materials are ubiquitous, from electronic devices to building insulation and transportation.[1][2] To mitigate the devastating impact of fires, flame retardants are incorporated into these materials to inhibit, suppress, or delay combustion.[3][4] Among the various classes of flame retardants, brominated flame retardants (BFRs) are highly effective due to the unique chemical properties of bromine.[2][3]

3,3'-Dibromo-4,4'-biphenol serves as a critical building block, or reactive intermediate, for a variety of high-performance polymers, including polycarbonates and polyesters.[5] Its incorporation into these polymer chains imparts excellent thermal stability and inherent flame retardancy.[5] This guide will explore the specific mechanisms by which derivatives of 3,3'-Dibromo-4,4'-biphenol function as flame retardants and the experimental methodologies used to characterize their performance.

The Core Flame Retardant Mechanisms of Brominated Compounds

The primary mode of action for brominated flame retardants is interference with the combustion cycle in the gas phase.[6][7] This is a chemical process that disrupts the self-sustaining radical chain reactions that constitute a flame.[1][8]

Gas-Phase Mechanism: Radical Trapping

During the combustion of a polymer, high-energy free radicals, such as hydrogen (H•) and hydroxyl (OH•), are generated.[6][8] These radicals are highly reactive and propagate the fire. Brominated flame retardants, upon thermal decomposition, release bromine radicals (Br•).[1][8] These bromine radicals are highly effective at "trapping" or quenching the H• and OH• radicals, forming less reactive species like hydrogen bromide (HBr).[2][7] This interruption of the radical chain reaction reduces the heat generated and can slow or even extinguish the flame.[1]

The key reactions in the gas phase can be summarized as follows:

-

Initiation: Polymer + Heat → R• (Polymer radicals) + Flammable gases

-

Propagation:

-

R• + O₂ → ROO•

-

Flammable gases + O₂ → H• + OH• + CO + H₂O + Heat

-

-

Inhibition by Bromine:

-

FR-Br → Br•

-

H• + Br• → HBr

-

OH• + Br• → HOBr

-

H• + HBr → H₂ + Br•

-

OH• + HBr → H₂O + Br•

-

The released HBr also acts as an incombustible gas, which can dilute the flammable gases and oxygen on the material's surface, further inhibiting combustion.[7][9]

Condensed-Phase Mechanism: Char Formation

While the gas-phase mechanism is predominant for many BFRs, some also exhibit a condensed-phase action.[9] This involves the flame retardant promoting the formation of a stable, carbonaceous char layer on the surface of the burning material.[9][10] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles into the gas phase.[10][11] Phosphorus-based flame retardants are particularly known for their char-forming capabilities, and sometimes BFRs are used in conjunction with phosphorus compounds to achieve a synergistic effect.[6][9][12]

Synthesis of Flame Retardants from 3,3'-Dibromo-4,4'-biphenol

3,3'-Dibromo-4,4'-biphenol is a versatile intermediate used in the synthesis of various reactive flame retardants. Unlike additive flame retardants, which are physically mixed with the polymer, reactive flame retardants are chemically incorporated into the polymer backbone.[6] This results in a more permanent flame retardancy that is less prone to leaching or migration over time.

A common application is in the production of brominated epoxy resins and polycarbonates. For instance, it can be reacted with epichlorohydrin to form a diglycidyl ether, which is then used as a monomer in the synthesis of flame-retardant epoxy resins for applications like printed circuit boards.[13][14] Similarly, it can be used as a comonomer with bisphenol A in the production of flame-retardant polycarbonates.[15][16]

Experimental Evaluation of Flame Retardancy

A suite of standardized tests is employed to evaluate the efficacy of flame retardants. These tests provide quantitative data on various aspects of a material's flammability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the flame retardant and the polymer formulation. A typical TGA experiment involves heating a small sample at a constant rate and recording the weight loss.[17] The onset of decomposition and the amount of char residue at high temperatures are key parameters obtained from TGA.

Table 1: Typical Thermal Properties of Flame-Retardant Polymers

| Property | Test Method | Typical Value Range for FR Polymer | Significance |

| Onset of Decomposition (Td) | TGA | 300 - 400 °C | Indicates the start of thermal degradation. |

| Temperature at 5% Weight Loss (T5%) | TGA | 320 - 420 °C | A common metric for initial thermal stability. |

| Char Yield at 700 °C | TGA | > 20% | Higher char yield suggests effective condensed-phase action. |

Cone Calorimetry

Cone calorimetry is one of the most important bench-scale tests for evaluating the fire behavior of materials. It measures parameters such as the heat release rate (HRR), peak heat release rate (pHRR), time to ignition (TTI), and total heat released (THR). A lower pHRR is a key indicator of improved fire safety.

UL 94 Vertical Burn Test

The UL 94 test is a widely used standard for assessing the flammability of plastic materials. In the vertical burn test, a flame is applied to the bottom of a vertically oriented specimen for a set duration. The time it takes for the flame to self-extinguish after the ignition source is removed, and whether flaming drips ignite a cotton patch below, determine the material's classification (V-0, V-1, or V-2). A V-0 rating indicates the highest level of flame retardancy.[11]

Visualizing the Flame Retardant Mechanism and Workflow

Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in flame retardancy.

Caption: Gas-phase and condensed-phase flame retardant mechanisms.

Caption: Workflow for evaluating flame retardant efficacy.

Conclusion

3,3'-Dibromo-4,4'-biphenol is a cornerstone in the development of high-performance brominated flame retardants. Its ability to be incorporated into polymer backbones as a reactive monomer provides durable and effective flame retardancy. The primary mechanism of action for its derivatives is the interruption of the combustion cycle in the gas phase through radical trapping by released bromine species. A comprehensive understanding of these mechanisms, coupled with rigorous experimental evaluation, is essential for the continued innovation of fire-safe materials.

References

- Introduction to Brominated Flame Retardants. (n.d.).

- Bromine & Fire Safety. (n.d.). BSEF.

- Bromine Flame Retardants: A Comprehensive Overview. (2023, October 4). Yinsu Flame Retardant.

- Bromine-based Flame retardants. (n.d.). BSEF.

- Where There's Fire, Brominated Flame Retardants Are Up to the Task. (2024, March 26). HM Royal.

- Brominated Flame Retardant. (n.d.). Alfa Chemistry.

- FLAME RETARDANTS FOR POLYOLEPHINES. (2024, June 24). Greenchemicals.

- Synthesis of Brominated Flame Retardants. (n.d.). Benchchem.

- Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin. (2023, November). ResearchGate.

- Flame Retardant Mechanism: A Comprehensive Guide. (n.d.). KMT Industrial.

- 3,3'-Dibromo-4,4'-biphenol. (n.d.). MySkinRecipes.

- New reactive, halogen-free flame retardant system for epoxy resins. (2003, September 15). ScienceDirect.

- Flame retardants for epoxy resins: Application-related challenges and solutions. (2025, November 13). UBIR.

- Synthesis, properties and flame-retardant mechanism. (2020, December 28). ScienceDirect.

- Mechanism and types of flame retardants. (2025, January 20). GO YEN CHEMICAL INDUSTRIAL CO LTD.

- Chemical Study on Brominated Flame-retardants. (n.d.). WUR eDepot.

- Heat-resistant, flame-retardant epoxy resin compositions. (n.d.). Google Patents.

- Thermal degradation of a brominated bisphenol A derivative. (n.d.). ResearchGate.

- Tetrabromobisphenol A. (n.d.). Wikipedia.

- An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. (2015, March 10). MDPI.

- Brominated Flame Retardants in a Polycarbonate. (n.d.). Analytix.

- Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. (n.d.). University of Surrey.

- Flame retardant polycarbonate compositions, methods of manufacture, and articles formed therefrom. (n.d.). Google Patents.

- Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). (2014, September 18). ACS Publications.

- Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends. (2025, March 31). MDPI.

- FLAME RETARDANT POLYCARBONATE COMPOSITIONS, METHODS OF MANUFACTURE THEREOF AND ARTICLES COMPRISING THE SAME. (2013, May 24). Googleapis.com.

- Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024, November 21). PMC.

- Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A. (2018, April 30). Semantic Scholar.

- The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. (n.d.). Benchchem.

- 3,3'-Dibromo-4,4'-biphenol. (n.d.). PubChem.

Sources

- 1. bsef.com [bsef.com]

- 2. hmroyal.com [hmroyal.com]

- 3. Bromine Flame Retardants: A Comprehensive Overview - YINSU Flame Retardant [flameretardantys.com]

- 4. Bromine-based Flame retardants - BSEF [bsef.com]

- 5. 3,3'-Dibromo-4,4'-biphenol [myskinrecipes.com]

- 6. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 7. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 8. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]

- 9. greenchemicals.eu [greenchemicals.eu]

- 10. Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends [mdpi.com]

- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 14. EP0400948A2 - Heat-resistant, flame-retardant epoxy resin compositions - Google Patents [patents.google.com]

- 15. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 16. analytix.co.uk [analytix.co.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Literature review of 3,3'-Dibromo-4,4'-biphenol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3,3'-Dibromo-4,4'-biphenol

Introduction

3,3'-Dibromo-4,4'-biphenol is a halogenated aromatic diol that serves as a valuable building block in advanced materials science and organic synthesis. Its rigid biphenyl core, functionalized with both nucleophilic hydroxyl groups and reactive bromine atoms, makes it a strategic monomer for high-performance polymers such as polyethers, polyesters, and polycarbonates. The presence of bromine imparts inherent flame-retardant properties and modifies the polymer's solubility, thermal stability, and refractive index. For researchers in drug development, the dibrominated biphenol scaffold offers a template for constructing complex molecules and potential active pharmaceutical ingredients. This guide provides a comprehensive review of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Primary Synthesis Pathway: Direct Electrophilic Bromination of 4,4'-Biphenol

The most direct and industrially viable route to 3,3'-Dibromo-4,4'-biphenol is the electrophilic aromatic substitution of the readily available starting material, 4,4'-biphenol.

Theoretical Background and Mechanism

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS). The 4,4'-biphenol molecule contains two benzene rings, each activated by a hydroxyl (-OH) group. The -OH group is a powerful activating group and is ortho, para-directing due to its ability to donate lone-pair electrons and stabilize the arenium ion intermediate through resonance.

Causality of Regioselectivity: In the 4,4'-biphenol structure, the para position relative to each hydroxyl group is occupied by the other phenyl ring. Consequently, electrophilic attack is overwhelmingly directed to the positions ortho to the hydroxyl groups—namely, the 3, 3', 5, and 5' positions. Due to the steric hindrance posed by the bulky biphenyl structure, substitution at the 3 and 3' positions is generally favored, leading to the desired product. The reaction proceeds in two successive steps, with the first bromination activating the second ring for the subsequent substitution.

The general mechanism involves the generation of an electrophilic bromine species (Br⁺), which attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product.

Caption: General mechanism for the dibromination of 4,4'-biphenol.

Methodology A: Selective Bromination with N-Bromosuccinimide (NBS)

This method is often preferred in a laboratory setting due to the solid, crystalline nature of N-Bromosuccinimide (NBS), which makes it easier and safer to handle than liquid bromine. Furthermore, NBS can provide higher selectivity for ortho-bromination, especially under controlled conditions.[1]

Expertise & Rationale

The choice of NBS as the brominating agent is strategic. It serves as a source of electrophilic bromine, particularly when activated by a protic solvent or an acid catalyst. Methanol is an excellent solvent for this reaction as it can facilitate the polarization of the N-Br bond, enhancing its electrophilicity.[2] The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can further protonate the NBS, generating a more potent electrophilic bromine species and accelerating the reaction at the sterically accessible ortho positions.[1] This approach often leads to cleaner reactions with fewer byproducts compared to using elemental bromine.

Experimental Protocol: NBS/p-TsOH in Methanol

This protocol is a representative procedure adapted from established methods for selective ortho-bromination of phenols.[1][2]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-biphenol (9.31 g, 50 mmol, 1.0 equiv.) and ACS-grade methanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.1 equiv.) to the solution and stir for 5 minutes.

-

Brominating Agent Addition: In a single portion, add N-Bromosuccinimide (18.67 g, 105 mmol, 2.1 equiv.) to the flask. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into 300 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic bromine. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a hot toluene/hexane mixture to afford 3,3'-Dibromo-4,4'-biphenol as a white to off-white crystalline solid.

Caption: Experimental workflow for synthesis using NBS.

Methodology B: Bromination with Elemental Bromine (Br₂)

This is the classical approach to bromination. While elemental bromine is highly effective, it is also volatile, corrosive, and toxic, requiring careful handling in a well-ventilated fume hood. The choice of solvent is critical to control the reactivity and minimize over-bromination.

Expertise & Rationale

Using a non-polar solvent like carbon disulfide (CS₂) or a moderately polar solvent like glacial acetic acid can modulate the powerful electrophilicity of Br₂. In non-polar solvents, the Br-Br bond is less polarized, leading to a less aggressive reaction.[3] Acetic acid can act as both a solvent and a mild catalyst by helping to polarize the bromine molecule. This method is robust and high-yielding but may require more careful control of stoichiometry and temperature to prevent the formation of tri- or tetra-brominated byproducts.

Experimental Protocol: Br₂ in Carbon Disulfide

This protocol is a representative procedure and must be performed with extreme caution due to the hazardous nature of both bromine and carbon disulfide.

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap containing aqueous sodium thiosulfate, dissolve 4,4'-biphenol (9.31 g, 50 mmol, 1.0 equiv.) in carbon disulfide (200 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Bromine Addition: Prepare a solution of liquid bromine (16.8 g, 5.4 mL, 105 mmol, 2.1 equiv.) in carbon disulfide (50 mL) and load it into the dropping funnel. Add the bromine solution dropwise to the stirred biphenol solution over a period of 1 hour, maintaining the internal temperature below 10 °C. Hydrogen bromide (HBr) gas will evolve during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates the completion of the reaction.

-

Work-up: Carefully pour the reaction mixture into 300 mL of cold water containing ~10 g of sodium bisulfite (NaHSO₃) to destroy excess bromine. Stir until the reddish-brown color disappears.

-

Isolation: The product often precipitates from the carbon disulfide. Isolate the solid by vacuum filtration. If the product remains in solution, separate the organic layer, wash it with water and brine, dry it over magnesium sulfate (MgSO₄), and evaporate the solvent.

-

Purification: Recrystallize the crude product from ethanol or aqueous acetic acid to yield pure 3,3'-Dibromo-4,4'-biphenol.

Data Presentation: Comparison of Synthesis Methodologies

| Parameter | Methodology A: NBS | Methodology B: Br₂ |

| Brominating Agent | N-Bromosuccinimide (Solid) | Elemental Bromine (Liquid) |

| Solvent | Methanol | Carbon Disulfide / Acetic Acid |

| Catalyst | p-Toluenesulfonic acid (optional but recommended) | None required (Lewis acid optional) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Advantages | - Safer, easier to handle reagent- High ortho-selectivity- Milder conditions | - High atom economy- Readily available reagent- Robust, scalable reaction |

| Disadvantages | - Higher reagent cost- Generates succinimide byproduct | - Highly toxic, corrosive, volatile reagent- Requires careful temperature control- Risk of over-bromination |

| Safety | Standard chemical precautions | EXTREME CAUTION: Use in a certified fume hood with appropriate PPE. |

Purification and Characterization

Purification

Regardless of the synthetic method, the final product requires purification to remove unreacted starting materials, mono-brominated intermediates, and any potential isomers or over-brominated species.

-

Recrystallization: This is the most effective method for purifying the final product. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Toluene, ethanol, or mixtures such as ethanol/water or toluene/hexane have been shown to be effective. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, which are then isolated by filtration.[4]

Characterization

The identity and purity of the synthesized 3,3'-Dibromo-4,4'-biphenol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, with specific chemical shifts and coupling patterns confirming the 3,3'-substitution pattern. The phenolic -OH protons will also be visible, often as a broad singlet.

-

¹³C NMR: Will show the expected number of carbon signals, with the carbons attached to bromine being significantly shifted.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight (344.0 g/mol ) and show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

-

Melting Point (MP): A sharp melting point close to the literature value indicates high purity.

Conclusion

The synthesis of 3,3'-Dibromo-4,4'-biphenol is most reliably achieved through the direct electrophilic bromination of 4,4'-biphenol. While the classical method using elemental bromine is effective, the use of N-Bromosuccinimide offers significant advantages in terms of safety, handling, and selectivity, making it the preferred method for many laboratory applications. Careful control of reaction conditions and a robust purification strategy, primarily recrystallization, are essential to obtaining a high-purity product suitable for downstream applications in polymer science and fine chemical synthesis.

References

- Google Patents. (2002). Preparation method of 3, 3'-dimethyl-4, 4'-biphenol. CN103936560A.

-

Yegorov, A. S., et al. (2016). Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. Oriental Journal of Chemistry. [Link]

-

Lundberg, H., & Margarita, C. (n.d.). Catalytic synthesis of benign bisphenols. Diva-portal.org. [Link]

-

McKillop, A., Elsom, L. F., & Taylor, E. C. (1971). 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses, 51, 10. [Link]

- Reddy, V. P., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(18), 5988-5993. The Royal Society of Chemistry.

- Google Patents. (2002). Process for production of 4,4'-biphenol. WO2002060848A1.

- Google Patents. (1992).

-

Georgiev, D., et al. (2020). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 25(20), 4788. PMC. [Link]

-

ResearchGate. (2025). (PDF) Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

-

ARC Journals. (n.d.). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. [Link]

- Reck, E. R., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1168-1180. RSC Publishing.

-

ResearchGate. (2006). Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. [Link]

-

Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

-

European Patent Office. (1995). Process for purifying a bisphenol. EP 0675097 A1. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,3'-Dibromo-4,4'-biphenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,3'-Dibromo-4,4'-biphenol is a halogenated aromatic compound of significant interest in several fields, including polymer science and as an intermediate in organic synthesis. An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for its application in high-performance polymers, flame retardants, and as a building block in the synthesis of complex molecules. This guide provides a detailed examination of these thermal properties, the methodologies for their determination, and the underlying scientific principles that govern them.

Section 1: Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental to the characterization of a pure chemical substance. These parameters provide insights into the strength of intermolecular forces and are critical for purification, process design, and material application.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as freezing-point depression.

Quantitative Data for 3,3'-Dibromo-4,4'-biphenol:

Multiple sources consistently report the melting point of 3,3'-Dibromo-4,4'-biphenol to be in the range of 120°C to 124°C.

| Parameter | Value | Source(s) |

| Melting Point | 122 °C | [1][] |

| Melting Point Range | 120.0-124.0 °C | [3] |

This relatively high melting point, when compared to simpler aromatic compounds, can be attributed to the rigid biphenyl structure and the strong intermolecular forces, including dipole-dipole interactions and van der Waals forces, enhanced by the presence of the two bromine atoms and the hydroxyl groups capable of hydrogen bonding.

Boiling Point: Considerations for Thermal Decomposition

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. While a crucial parameter for many organic compounds, obtaining an accurate boiling point for complex, high-molecular-weight substances like 3,3'-Dibromo-4,4'-biphenol can be challenging.

Boiling Point Data for 3,3'-Dibromo-4,4'-biphenol:

Section 2: Experimental Determination of Melting Point

The determination of a precise melting point requires a carefully executed experimental protocol. The following section outlines a standard methodology.

Principle of Capillary Melting Point Determination

The most common method for determining the melting point of a crystalline solid is the capillary melting point technique. A small, powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a melting point apparatus. The temperature at which the substance is observed to melt is recorded.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the 3,3'-Dibromo-4,4'-biphenol sample is pure and completely dry. Impurities or residual solvent will lead to an inaccurate measurement.

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be 2-3 mm.

-

-

Melting Point Apparatus Operation:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~110°C for 3,3'-Dibromo-4,4'-biphenol).

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely liquefied (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained melting point data, the following should be performed:

-

Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points (e.g., benzophenone, caffeine).

-

Repeatability: The measurement should be repeated at least twice with fresh samples to ensure the results are consistent and reproducible.

-

Mixed Melting Point: To confirm the identity of the substance, a mixed melting point determination can be performed. A small amount of the sample is mixed with a known standard of 3,3'-Dibromo-4,4'-biphenol. If there is no depression in the melting point of the mixture, the identity of the sample is confirmed.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of the melting point of 3,3'-Dibromo-4,4'-biphenol.

Section 3: Causality and Field-Proven Insights

The Impact of Synthesis and Purification on Melting Point

The synthetic route to 3,3'-Dibromo-4,4'-biphenol can influence the purity of the final product and, consequently, its melting point. Common synthetic strategies may involve the direct bromination of 4,4'-biphenol or multi-step syntheses from substituted phenols.[5][6] Incomplete reactions or the formation of isomers (e.g., 3,5-dibromo-4,4'-biphenol) can lead to impurities that depress and broaden the melting point.

Therefore, rigorous purification, typically through recrystallization from an appropriate solvent system, is essential to obtain a sharp and accurate melting point. The choice of solvent is critical; it should readily dissolve the compound at an elevated temperature but have low solubility at room temperature to maximize recovery.

The Rationale for Anticipating Thermal Decomposition over Boiling

The chemical structure of 3,3'-Dibromo-4,4'-biphenol provides clues to its thermal behavior. The C-Br and C-O bonds have bond dissociation energies that can be overcome at high temperatures. The presence of two hydroxyl groups on the biphenyl system can also facilitate intermolecular reactions at elevated temperatures, potentially leading to polymerization or degradation before the vapor pressure of the intact molecule reaches atmospheric pressure. For many complex organic molecules, especially those with multiple functional groups and high molecular weights, thermal decomposition is a common phenomenon that precludes the determination of a normal boiling point.

Section 4: Concluding Remarks

The melting point of 3,3'-Dibromo-4,4'-biphenol is a well-established parameter, consistently reported around 122°C. This value serves as a reliable indicator of the compound's identity and purity. In contrast, a defined boiling point at atmospheric pressure is not expected for this compound due to its high likelihood of thermal decomposition or sublimation at elevated temperatures. Researchers and professionals working with 3,3'-Dibromo-4,4'-biphenol should rely on its melting point for thermophysical characterization and exercise caution when subjecting the compound to high temperatures.

References

-

PubChem. 3,3'-Dibromo-4,4'-biphenol. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 3,3'-Dibromo-4,4'-biphenol. [Link]

-

Wikipedia. 4,4'-Biphenol. [Link]

- Google Patents. CN103936560A - Preparation method of 3, 3'-dimethyl-4, 4'-biphenol.

- Google Patents. CN104529715A - Preparation method of 3,3',5,5'-tetraalkyl-4,4'-biphenol.

Sources

- 1. 3,3'-Dibromo-4,4'-biphenol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 3,3'-Dibromo-4,4'-biphenol [myskinrecipes.com]

- 4. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 5. CN103936560A - Preparation method of 3, 3'-dimethyl-4, 4'-biphenol - Google Patents [patents.google.com]

- 6. CN104529715A - Preparation method of 3,3',5,5'-tetraalkyl-4,4'-biphenol - Google Patents [patents.google.com]

Reactivity of Hydroxyl Groups in 3,3'-Dibromo-4,4'-biphenol: Mechanistic Insights and Applications in Advanced Materials and Drug Development

Executive Summary

3,3'-Dibromo-4,4'-biphenol (DBBP), characterized by its rigid biphenyl core and ortho-halogenated phenolic hydroxyl groups, is a bifunctional monomer of significant interest in both polymer chemistry and pharmacology. The presence of bulky, electron-withdrawing bromine atoms fundamentally alters the reactivity profile of the native 4,4'-biphenol scaffold. This technical guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of DBBP's hydroxyl groups, outlines self-validating experimental protocols for its functionalization, and explores its downstream applications in high-performance materials and antineoplastic drug development.

Structural and Electronic Profiling

The reactivity of the hydroxyl (-OH) groups in DBBP is dictated by a delicate interplay between inductive electronic effects and steric hindrance imposed by the adjacent bromine atoms.

Electronic Effects: Inductive (-I) vs. Resonance (+M)

Bromine is a halogen that exhibits both an electron-withdrawing inductive effect (-I) through the sigma bond network and an electron-donating resonance effect (+M) via its lone pairs. In the context of the phenol ring, the -I effect heavily dominates. This electron withdrawal stabilizes the conjugate base (phenoxide anion) formed upon deprotonation. Consequently, the acidity of the hydroxyl protons is significantly enhanced. The predicted pKa of DBBP is approximately 7.82 ± 0.20 1[1], which is markedly lower than that of unsubstituted 4,4'-biphenol (pKa ~9.6). This lower pKa allows for the use of milder bases (e.g., potassium carbonate) to achieve complete deprotonation during synthesis.

Steric Hindrance and Nucleophilic Trajectory

While the phenoxide anion is easily generated, its subsequent reactivity as a nucleophile is physically impeded. Bromine has a large Van der Waals radius (~1.85 Å). Positioned ortho to the oxygen, these bromine atoms create a steric "shield" that restricts the approach angle for electrophiles. This steric bulk slows down the kinetics of standard

Quantitative Data Summary

The following table summarizes the key physicochemical properties that dictate the handling and reactivity of DBBP.

| Property | Value | Mechanistic Implication |

| Molecular Weight | 344.00 g/mol [2] | High mass contributes to the density, thermal stability, and flame retardancy of derived polymers. |

| Predicted pKa | 7.82 ± 0.20[1] | Enhanced acidity allows quantitative deprotonation using mild bases ( |

| Topological Polar Surface Area | 40.5 Ų[] | Indicates moderate polarity; necessitates polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions. |

| Formal Charge / H-Bond Donors | 0 / 2[] | The two hydroxyl groups can participate in extensive hydrogen bonding, affecting melting point (122 °C) and solubility. |

Mechanistic Reactivity Pathways

The functionalization of DBBP primarily occurs via the oxygen centers. The divergent pathways depend heavily on the nature of the electrophile and the reaction conditions.

Divergent reactivity pathways of the hydroxyl groups in 3,3'-Dibromo-4,4'-biphenol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of O-Alkylated Derivatives (Williamson Etherification)

Objective: Overcome ortho-bromine steric hindrance to synthesize 3,3'-dibromo-4,4'-di(alkoxy)biphenyl.

-

Dissolution: Dissolve DBBP (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that strongly solvates cations (

) but leaves the phenoxide anion "naked" and highly nucleophilic, compensating for the steric blocking of the bromine atoms.

-

-

Deprotonation: Add anhydrous

(3.0 eq) and stir at 60 °C for 30 minutes.-

Causality: The conjugate acid of

(

-

-

Alkylation: Dropwise add the alkyl halide (R-X, 2.5 eq) and elevate the temperature to 80 °C for 12 hours.

-

Causality: Elevated thermal energy is required to push the sterically hindered

transition state forward.

-

-

Self-Validation Checkpoint:

-

TLC: Monitor via Thin Layer Chromatography (UV 254 nm). The reaction is complete when the highly polar baseline spot (phenoxide) disappears, replaced by a higher

spot. -

NMR: Post-workup (water precipitation and filtration), run a

NMR in DMSO-

-

Protocol B: Interfacial Polymerization for Polycarbonate Scaffolds

Objective: Synthesize high-molecular-weight, flame-retardant polycarbonates using DBBP.

-

Aqueous Phase Preparation: Dissolve DBBP (1.0 eq) and NaOH (2.2 eq) in deionized water. Add a catalytic amount of Tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Organic Phase Preparation: Dissolve triphosgene (0.35 eq, equivalent to 1.05 eq of phosgene) in Dichloromethane (DCM).

-

Interfacial Reaction: Vigorously stir the aqueous phase and slowly add the organic phase at 0–5 °C.

-

Causality: The biphasic system physically separates the water-sensitive triphosgene from the bulk aqueous base, preventing rapid hydrolysis. TBAB acts as a phase-transfer catalyst, continuously shuttling the water-soluble DBBP phenoxide into the DCM layer where it rapidly attacks the phosgene.

-

-

Self-Validation Checkpoint:

-

Viscosity: The organic layer will exhibit a dramatic, visually observable increase in viscosity within 30–60 minutes, indicating successful chain extension.

-

GPC: Precipitate the polymer in methanol and analyze via Gel Permeation Chromatography (GPC) to validate the molecular weight (

) and polydispersity index (PDI).

-

Applications in Advanced Materials and Drug Development

High-Performance Polymers

DBBP is primarily utilized as a key intermediate in the synthesis of advanced polycarbonates, polyesters, and epoxy resins 4[4]. The incorporation of the heavy bromine atoms directly into the polymer backbone provides exceptional inherent flame retardancy without the need for leachable additives 5[5]. Furthermore, the rigid biphenyl core enhances the thermal stability (

Pharmacological and Antineoplastic Potential

In drug development, halogenated biphenols serve as privileged scaffolds. DBBP exhibits documented antimicrobial properties and is actively studied for its potential use in oncology due to its inhibitory effects on tumor cell growth []. Mechanistically, the bulky ortho-bromine atoms restrict the free rotation around the C-C biphenyl bond (atropisomerism-like behavior). This conformational locking is highly desirable when designing selective allosteric modulators or kinase inhibitors that must fit precisely into rigid hydrophobic binding pockets of target proteins.

References

-

PubChem. "3,3'-Dibromo-4,4'-biphenol | C12H8Br2O2 | CID 18533301". National Institutes of Health (NIH).2

-

Sigma-Aldrich. "3,3'-Dibromo-4,4'-biphenol | 189039-64-3".

-

BOC Sciences. "CAS 189039-64-3 (3,3-Dibromo-4,4-biphenol) - Polymer".

-

ChemicalBook. "189039-64-3 | CAS DataBase". 1

-

MySkinRecipes. "3,3'-Dibromo-4,4'-biphenol". 4

-

Google Patents. "An adhesion promoting layer for use with epoxy prepregs". 5

Sources

- 1. 189039-64-3 | CAS DataBase [m.chemicalbook.com]

- 2. 3,3'-Dibromo-4,4'-biphenol | C12H8Br2O2 | CID 18533301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3'-Dibromo-4,4'-biphenol [myskinrecipes.com]

- 5. WO2001019607A1 - An adhesion promoting layer for use with epoxy prepregs - Google Patents [patents.google.com]

Introduction: The Strategic Role of Halogenation in High-Performance Polymers

An In-depth Technical Guide to Halogenated Biphenol Derivatives in Polymer Science

This guide provides a comprehensive overview of the synthesis, application, and underlying mechanisms of halogenated biphenol derivatives in modern polymer science. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a deep, actionable understanding of the subject matter.

Halogenated biphenol derivatives are a cornerstone in the development of high-performance polymers, primarily due to their exceptional ability to impart flame retardancy.[][2][3] The incorporation of halogens—most notably bromine and chlorine—into the biphenol backbone creates monomers that, when polymerized, fundamentally alter the material's response to thermal stress. The most prominent member of this class is Tetrabromobisphenol A (TBBPA), a globally significant flame retardant used in everything from electronic circuit boards to construction materials.[4][5][6]

These derivatives can be incorporated into the polymer matrix in two primary ways:

-

As reactive monomers: The biphenol's hydroxyl groups participate in the polymerization reaction, covalently bonding the halogenated unit into the polymer backbone. This is the predominant method for epoxy resins and polycarbonates, significantly reducing the potential for leaching.[7]

-

As additive flame retardants: The compound is physically blended with the polymer melt, without forming covalent bonds.[7]

This guide will dissect the synthesis of these critical monomers, their polymerization into key industrial polymers, the mechanisms by which they confer flame resistance, and the crucial health and environmental considerations that shape their use.

Synthesis of Halogenated Biphenol Monomers: The Case of TBBPA

The synthesis of halogenated biphenols is typically achieved through electrophilic aromatic substitution, where the electron-rich phenolic rings readily react with halogens. The synthesis of TBBPA from Bisphenol A (BPA) serves as a paradigmatic example.

Core Principle: The reaction involves the bromination of the four ortho positions relative to the hydroxyl groups on the two phenyl rings of BPA. The hydroxyl groups are strong activating groups, directing the electrophilic bromine to these specific positions.

Experimental Protocol: Synthesis of Tetrabromobisphenol A (TBBPA)

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Bisphenol A (BPA)

-

Bromine (Br₂)

-

Solvent (e.g., a mixture of water and methanol)

-

Sodium bisulfite (for quenching excess bromine)

Methodology:

-

Dissolution: Dissolve Bisphenol A in the chosen solvent system within a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel. The temperature is typically maintained at a low level (e.g., 0-5 °C) to control the reaction rate and minimize side products.

-

Bromination: Add bromine dropwise to the stirred BPA solution. The reaction is highly exothermic, and the rate of addition must be carefully controlled to maintain the desired temperature. The reaction progress can be monitored by the disappearance of the red-brown bromine color.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for a specified period (e.g., 1-2 hours) to ensure complete bromination.

-

Quenching: Quench any unreacted bromine by adding a solution of sodium bisulfite until the characteristic bromine color is no longer visible.

-

Precipitation and Filtration: The TBBPA product, which is insoluble in the aqueous solvent, will precipitate as a white solid.[5] Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filtered solid with water to remove any remaining salts or impurities. Dry the purified TBBPA in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.

Causality Behind Experimental Choices:

-

Low Temperature: Suppresses the formation of over-brominated products and other side reactions, leading to a purer final product.

-

Solvent System: An aqueous/organic mixture is often used to dissolve the starting BPA while allowing the non-polar TBBPA product to precipitate upon formation, driving the reaction to completion via Le Chatelier's principle.

Below is a diagram illustrating the synthesis pathway.

Caption: Synthesis of TBBPA from Bisphenol A via electrophilic bromination.

Polymerization Pathways for Halogenated Biphenols

Once synthesized, halogenated biphenols serve as robust monomers for several classes of high-performance polymers.

Epoxy Resins

TBBPA is the most common flame retardant used in the epoxy resins for printed wiring boards (PWBs).[7][8] It is reacted with epichlorohydrin in the presence of a base (like sodium hydroxide) to form a diglycidyl ether. This TBBPA-based epoxy resin is then cured to form a rigid, flame-resistant thermoset.

Experimental Workflow: Synthesis of TBBPA-based Epoxy Resin (DGETBBA)

This process, often called a "taffy" or advancement process, involves the reaction of TBBPA with an excess of epichlorohydrin.[9][10]

-

Initial Reaction: TBBPA and a molar excess of epichlorohydrin are charged into a reactor and heated (e.g., to 60 °C).[9]

-

Caustic Addition: An aqueous solution of sodium hydroxide is added slowly. This deprotonates the phenolic hydroxyls of TBBPA, which then attack the epoxide ring of epichlorohydrin in a nucleophilic substitution reaction. The NaOH also facilitates the subsequent ring-closing reaction to reform the epoxide.

-

Phase Separation: The reaction forms an organic phase (the epoxy resin) and an aqueous phase (containing NaCl salt). The phases are separated.

-

Purification: The organic phase is washed with water to remove residual salt and catalyst.

-

Solvent Removal: The solvent and any remaining epichlorohydrin are removed under vacuum to yield the final viscous epoxy resin.

Caption: Workflow for synthesizing a TBBPA-based epoxy thermoset.

Polycarbonates

Halogenated biphenols can be copolymerized with BPA to produce flame-retardant polycarbonates. These polymers are valued for their toughness, optical clarity, and thermal stability. The synthesis typically follows one of two main industrial routes.[11][12]

Synthesis Methods:

-

Interfacial Polycondensation: The biphenol (or a mixture of biphenols) is dissolved in an aqueous caustic solution. This is reacted with phosgene (or a phosgene substitute like triphosgene) dissolved in an immiscible organic solvent (e.g., dichloromethane).[13] The polymerization occurs at the interface between the two liquid phases. This method is fast and produces high molecular weight polymer at low temperatures.

-

Melt Transesterification: The biphenol is reacted with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures (220-300°C) under vacuum.[12][14] Phenol is eliminated as a byproduct, and its removal drives the reaction toward high molecular weight polymer. This method avoids the use of hazardous phosgene and chlorinated solvents, making it a more environmentally friendly "green" process.[12]

The Core Function: Mechanism of Flame Retardancy

The primary function of incorporating halogenated biphenols is to inhibit or suppress the combustion cycle of the polymer.[] This is achieved through actions in both the gas phase and the condensed (solid) phase of a fire.

The Combustion Cycle: For a polymer to burn, it must be heated to a temperature where it decomposes (pyrolysis), releasing flammable volatile gases. These gases mix with oxygen in the air and, with a source of ignition, combust in an exothermic chain reaction, producing more heat that further fuels the pyrolysis of the material below.

Gas-Phase Inhibition (The Radical Trap): This is the principal mechanism for halogenated flame retardants.[8]

-

At combustion temperatures, the relatively weak Carbon-Halogen (C-X) bonds in the polymer break, releasing halogen radicals (e.g., Br• or Cl•) into the gas phase.

-

The flame's chain reaction is propagated by highly energetic free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.

-

The halogen radicals (X•) act as scavengers, reacting with and neutralizing these flame-propagating radicals. For example:

-

H• + HBr → H₂ + Br•

-

OH• + HBr → H₂O + Br•

-

-

This "radical trap" mechanism interrupts the exothermic chain reaction, cooling the flame and potentially extinguishing it.[15] Bromine is generally more effective than chlorine because the C-Br bond is weaker than the C-Cl bond, allowing the bromine radicals to be released at lower temperatures, earlier in the fire's development.[15]

Caption: Gas-phase radical scavenging mechanism of halogenated flame retardants.

Properties and Performance Data

The inclusion of halogenated biphenols significantly impacts the material's properties. The bulky, rigid structure of the biphenol unit and the heavy halogen atoms increase the polymer's glass transition temperature (Tg) and thermal stability, while also affecting solubility and mechanical strength.[16]

| Polymer System | Halogenated Monomer | Glass Transition Temp. (Tg) | 5% Wt. Loss Temp. (TGA) | Flame Retardancy (UL-94) | Key Application |

| Epoxy Resin | TBBPA | ~180-200 °C | ~350-400 °C | V-0 | Printed Wiring Boards[17] |

| Polycarbonate | TBBPA Copolymer | ~150-170 °C | ~450-500 °C | V-0 | Electronics Housings |

| ABS Plastic | TBBPA (Additive) | ~105 °C | ~380-420 °C | V-0 | Consumer Electronics[7] |

| Polyester | Halogenated Diols | Variable | ~350-450 °C | V-0 / V-2 | Connectors, Relays |

Note: Values are approximate and can vary significantly with formulation, curing agent, and copolymer ratio.

Environmental and Health Considerations

The widespread use of halogenated biphenols, particularly TBBPA, has prompted extensive research into their environmental fate and toxicological effects.[18][19]

-

Endocrine Disruption: Bisphenol A is a known endocrine-disrupting chemical (EDC).[13][20] Its halogenated derivatives are also under scrutiny, with studies suggesting they can interact with various hormonal pathways.[4][21][22][23][24] The concern is that exposure could lead to adverse reproductive, developmental, and neurological effects.[18][19][25]

-

Persistence and Bioaccumulation: While reactively bound TBBPA is part of the polymer and less likely to leach, additive flame retardants can escape from products over time.[7] Due to their persistence, these compounds can be found in the environment, wildlife, and human tissues.[18][19][25]

-

Dioxin Formation: A significant concern is the potential for halogenated compounds to form toxic polychlorinated or polybrominated dibenzodioxins and dibenzofurans during incomplete combustion (e.g., in an uncontrolled fire or improper incineration).

These concerns have led to regulations restricting the use of certain brominated flame retardants and have spurred intensive research into halogen-free alternatives, such as phosphorus-based and inorganic flame retardants.[3][8]

Conclusion and Future Outlook